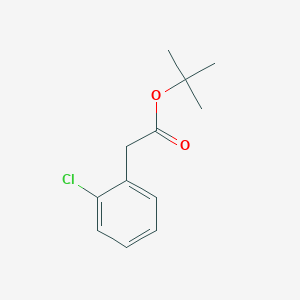
Tert-butyl 2-(2-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, which is further connected to a 2-chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chlorophenyl)acetate typically involves the esterification of 2-chlorophenylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-chlorophenylacetic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.
Major Products Formed
Hydrolysis: 2-chlorophenylacetic acid, tert-butyl alcohol.
Reduction: 2-(2-chlorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(2-chlorophenyl)acetate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester functional group can undergo hydrolysis, releasing the active 2-chlorophenylacetic acid, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: Similar ester structure but lacks the 2-chlorophenyl group.
2-chlorophenylacetic acid: Lacks the tert-butyl ester group.
Tert-butyl 2-(2-bromophenyl)acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Tert-butyl 2-(2-chlorophenyl)acetate is unique due to the presence of both the tert-butyl ester and the 2-chlorophenyl group, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
tert-butyl 2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
Clé InChI |
QSVUGTRKRXOGIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
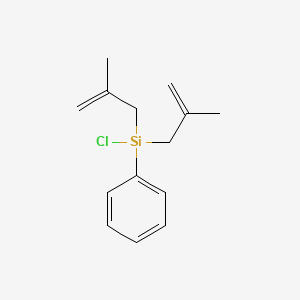
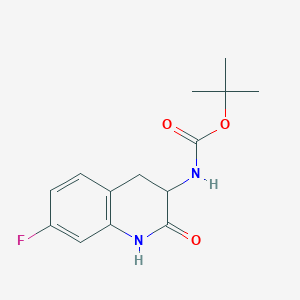
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
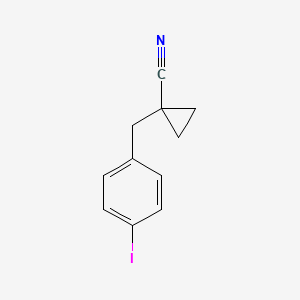
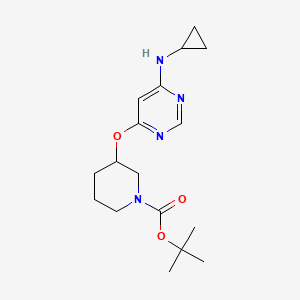
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
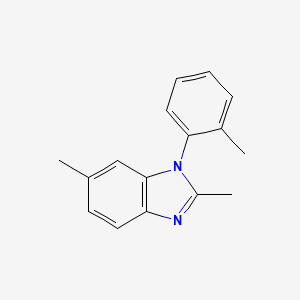
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
